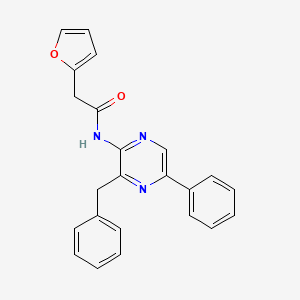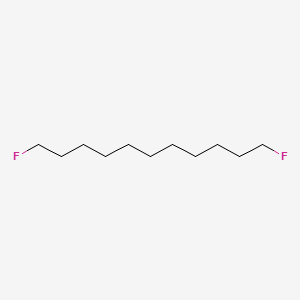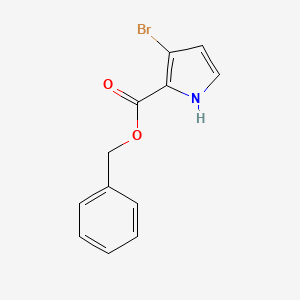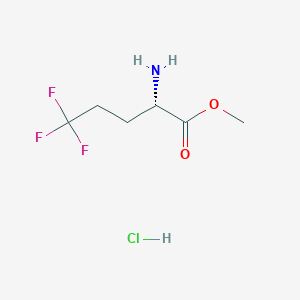
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5,5,5-trifluoropentanoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines using reagents like hydrogen peroxide or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 2-amino-5,5,5-trifluoropentanoic acid.
科学的研究の応用
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用機序
The mechanism of action of Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to neurotransmission, particularly those involving glutamate and GABA receptors, due to its structural similarity to amino acids.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
- Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
- Methyl 2-amino-6,6,6-trifluorohexanoate hydrochloride
Uniqueness
Methyl (S)-2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in studies related to fluorine chemistry.
特性
分子式 |
C6H11ClF3NO2 |
|---|---|
分子量 |
221.60 g/mol |
IUPAC名 |
methyl (2S)-2-amino-5,5,5-trifluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 |
InChIキー |
KKBSOSBLLPOXMO-WCCKRBBISA-N |
異性体SMILES |
COC(=O)[C@H](CCC(F)(F)F)N.Cl |
正規SMILES |
COC(=O)C(CCC(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



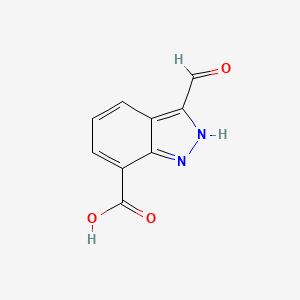
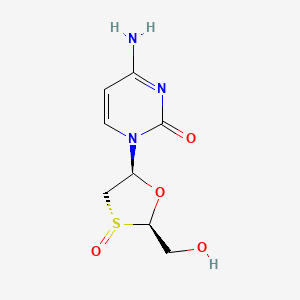
![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
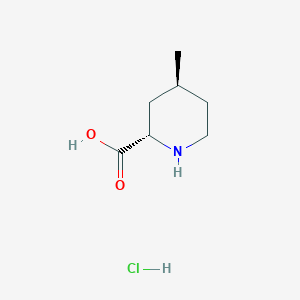
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
